An In-depth Technical Guide to Fluorescein Dipropionate: Structure, Properties, and Applications in Cellular Analysis
An In-depth Technical Guide to Fluorescein Dipropionate: Structure, Properties, and Applications in Cellular Analysis
This guide provides a comprehensive technical overview of fluorescein dipropionate (FDP), a versatile fluorogenic substrate widely employed in cell biology and drug discovery. We will delve into its core chemical principles, explore its mechanism of action, and provide detailed protocols for its application in assessing cell viability and cytotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage FDP in their experimental workflows.
Introduction: The Utility of a Pro-Fluorophore
In the realm of cellular analysis, the ability to selectively label and quantify viable cells is paramount. Fluorescein dipropionate emerges as a powerful tool in this context. It belongs to a class of molecules known as fluorogenic substrates, or "pro-fluorophores." In its native state, FDP is a non-fluorescent and cell-permeant molecule.[1] However, upon entering viable cells, it undergoes enzymatic transformation, leading to the generation of a highly fluorescent product. This "switch-on" mechanism forms the basis of its utility in a variety of fluorescence-based assays.[2]
The principle behind FDP's application lies in the fundamental characteristic of healthy, metabolically active cells: the presence of intracellular esterases. These enzymes, ubiquitous in the cytoplasm of viable cells, serve as the catalysts for the conversion of FDP into its fluorescent counterpart, fluorescein.[3][4] Consequently, the intensity of the resulting fluorescence can be directly correlated with the number of viable cells in a given population.
Chemical Structure and Physicochemical Properties
Fluorescein dipropionate is a derivative of the well-known fluorophore, fluorescein. The core xanthene structure of fluorescein is modified with two propionate ester groups at the 3' and 6' positions. These ester groups are crucial for its function as a pro-fluorophore, as they render the molecule non-fluorescent and enhance its lipophilicity, thereby facilitating its passage across the cell membrane.[5]
Chemical Structure
The systematic name for fluorescein dipropionate is 3',6'-bis(propionyloxy)spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one.[5]
A placeholder for the chemical structure of Fluorescein Dipropionate.
Physicochemical Properties
A summary of the key physicochemical properties of fluorescein dipropionate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₀O₇ | [6] |
| Molecular Weight | 444.43 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol | [7] |
| Storage | Store at -20°C, protected from light and moisture | [8] |
Mechanism of Action: Enzymatic Activation
The functionality of fluorescein dipropionate hinges on a two-step process: passive diffusion into the cell followed by enzymatic hydrolysis.
Caption: Enzymatic conversion of non-fluorescent FDP to fluorescent fluorescein within a viable cell.
-
Cellular Uptake: Due to its lipophilic nature, fluorescein dipropionate readily diffuses across the intact plasma membrane of both viable and non-viable cells.[1]
-
Esterase Cleavage: Once inside a viable cell, the ubiquitous intracellular esterases recognize and hydrolyze the two propionate ester bonds of FDP.[3][4] This enzymatic cleavage releases the two propionate groups and yields the highly fluorescent molecule, fluorescein.[9]
-
Fluorescence and Retention: The resulting fluorescein molecule is more polar than its precursor and is therefore less able to diffuse back across the cell membrane, leading to its accumulation within viable cells.[3][10] Upon excitation with blue light (peak excitation ~490-498 nm), fluorescein emits a bright green fluorescence (peak emission ~514-525 nm).[7][11][12] In contrast, cells with compromised membrane integrity or lacking metabolic activity (and thus esterase activity) cannot efficiently hydrolyze FDP or retain the fluorescent product, and therefore exhibit minimal fluorescence.
Experimental Protocols: Cell Viability and Cytotoxicity Assays
The following protocols provide a framework for utilizing fluorescein dipropionate in common cell-based assays. It is recommended to optimize parameters such as cell density and dye concentration for specific cell types and experimental conditions.
Preparation of Reagents
-
FDP Stock Solution (10 mM): Dissolve the appropriate amount of fluorescein dipropionate in anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 4.44 mg of FDP in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C, protected from light.[8]
-
Assay Buffer: A balanced salt solution such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) is typically used.
Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in the desired assay buffer.
-
FDP Loading: Add the 10 mM FDP stock solution to the cell suspension to a final concentration of 1-25 µM. The optimal concentration should be determined empirically.[10]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): Centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes) and resuspend the cell pellet in fresh assay buffer to remove excess FDP.
-
Analysis: Analyze the stained cells immediately using a fluorescence microscope, flow cytometer, or microplate reader.
Staining Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and grow to the desired confluency.
-
Medium Removal: Carefully aspirate the culture medium from the wells.
-
FDP Loading: Add the assay buffer containing the desired final concentration of FDP (1-25 µM) to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently aspirate the FDP-containing buffer and wash the cells once or twice with fresh assay buffer.
-
Analysis: Add fresh assay buffer to the wells and analyze the cells using a fluorescence microscope or microplate reader.
Caption: A generalized workflow for assessing cell viability with fluorescein dipropionate.
Data Analysis and Interpretation
The output of an FDP-based assay is a fluorescence signal that is proportional to the number of viable cells.
-
Fluorescence Microscopy: Viable cells will exhibit bright green fluorescence, primarily localized to the cytoplasm. Non-viable cells will show little to no fluorescence.
-
Flow Cytometry: A histogram of fluorescence intensity will show a distinct population of highly fluorescent (viable) cells, which can be gated and quantified.
-
Microplate Reader: The total fluorescence intensity in each well is measured. This value can be used to calculate cell viability as a percentage of a control group.
Applications in Drug Discovery and Development
Fluorescein dipropionate is a valuable tool in various stages of the drug discovery process.
-
High-Throughput Screening (HTS): The simplicity and robustness of the FDP assay make it suitable for HTS campaigns to identify compounds that exhibit cytotoxic or cytostatic effects.[13][14]
-
Mechanism of Action Studies: FDP can be used in conjunction with other cell health indicators to elucidate the mechanisms of drug-induced cell death.
-
Drug Delivery Systems: Fluorescein and its derivatives can be conjugated to drug molecules or nanocarriers to monitor their uptake and release within cells.[2][15]
Concluding Remarks
Fluorescein dipropionate offers a reliable, sensitive, and straightforward method for assessing cell viability. Its mechanism of action, which relies on the enzymatic activity of living cells, provides a functional measure of cell health. By understanding the chemical properties, mechanism of action, and appropriate experimental protocols, researchers can effectively integrate this powerful fluorogenic probe into their studies to advance our understanding of cell biology and accelerate the development of new therapeutics.
References
-
PubChem. (n.d.). Fluorescein. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024, December 18). Fluorescein. Retrieved from [Link]
-
Sjoback, R., Nygren, J., & Kubista, M. (1995). Fluorescence properties of twenty fluorescein derivatives: Lifetime, quantum yield, absorption and emission spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. Retrieved from [Link]
-
Breeuwer, P., Drocourt, J. L., Rombouts, F. M., & Abee, T. (1996). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 62(10), 3607–3612. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]
-
Kumari, R., Kumar, A., Kumar, S., & Kumar, M. (2021). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. Journal of Pharmaceutical Analysis, 11(5), 529–541. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]
- Kvach, J. T., & Veras, J. R. (1982). A fluorescent staining procedure for determining the viability of mycobacterial cells. International Journal of Leprosy and Other Mycobacterial Diseases, 50(2), 183–192.
-
Heger, Z., Polanska, H., & Adam, V. (2022). Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye. International Journal of Molecular Sciences, 23(3), 1435. Retrieved from [Link]
-
de la Torre, P., Kaleskas, I., & Maron, S. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(15), 4443. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement and mode of action of fluorescein diacetate (FDA) uptake and release assay. Retrieved from [Link]
-
The Center for Energy Efficient Electronics Science (E3S). (n.d.). Investigation of Esterases' Activity on Fluorescein Diacetate (FDA). Retrieved from [Link]
-
Wang, L. F., Wang, X., Peng, Z. R., He, F. Y., & Wang, Q. (1990). Structure of fluorescein dipropionate acetone solvate. Acta Crystallographica Section C: Crystal Structure Communications, 46(9), 1676–1678. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploiting fluorescein based drug conjugates for fluorescent monitoring in drug delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. Retrieved from [Link]
-
Sjoback, R., Nygren, J., & Kubista, M. (1995). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. Retrieved from [Link]
-
Olympus. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]
-
Heger, Z., Polanska, H., & Adam, V. (2022). Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye. International Journal of Molecular Sciences, 23(3), 1435. Retrieved from [Link]
-
Celli, J. P., Spring, B. Q., Rizvi, I., Evans, C. L., Samkoe, K. S., Verma, S., Pogue, B. W., & Hasan, T. (2010). Fluorescein Derivatives in Intravital Fluorescence Imaging. Molecules, 15(7), 4453–4474. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Musumeci, T., Bonaccorso, A., & Puglisi, G. (2020). Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field. Pharmaceutics, 12(11), 1083. Retrieved from [Link]
- Darzynkiewicz, Z., & Juan, G. (2001). Assessment of Cell Viability. In Current Protocols in Cytometry (Vol. 15, pp. 9.2.1-9.2.14). John Wiley & Sons, Inc.
-
Chemical-Suppliers.com. (n.d.). Fluorescein dipropionate | CAS 7276-28-0. Retrieved from [Link]
-
PubChem. (n.d.). Sodium Fluorescein. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-center.berkeley.edu [e3s-center.berkeley.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Fluorescein dipropionate | CAS 7276-28-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. leapchem.com [leapchem.com]
- 9. ila.ilsl.br [ila.ilsl.br]
- 10. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 12. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 13. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field - PMC [pmc.ncbi.nlm.nih.gov]
